
5-Amino-6-(aminomethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-(aminomethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(aminomethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate amines and reducing agents. For example, a base-catalyzed three-component reaction involving ynals, isocyanates, and amines can yield highly decorated pyridine derivatives . Another method involves the use of Grignard reagents and pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign and cost-effective reagents is preferred to minimize the environmental impact and production costs.
化学反応の分析
Types of Reactions
5-Amino-6-(aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
5-Amino-6-(aminomethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-6-(aminomethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
Muscimol: A psychoactive isoxazole that acts as a GABA receptor agonist.
6-Aminopyridin-3-ol: A phenolic antioxidant with significant biological activity.
Uniqueness
5-Amino-6-(aminomethyl)pyridin-3-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the pyridine ring. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
5-amino-6-(aminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-2-6-5(8)1-4(10)3-9-6/h1,3,10H,2,7-8H2 |
InChIキー |
MPQFHPFVWJWGNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1N)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


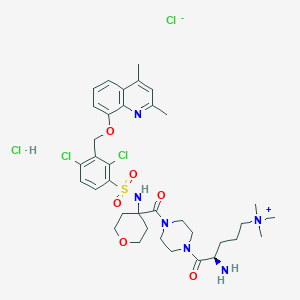
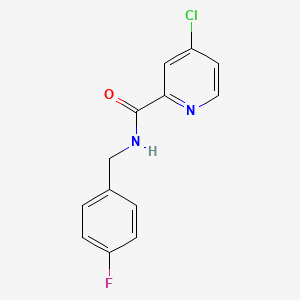

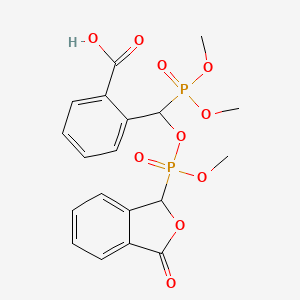

![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
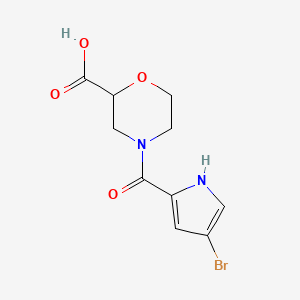
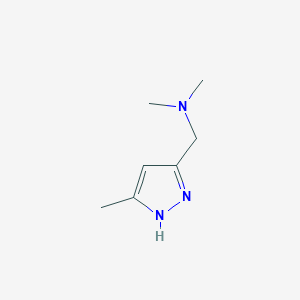
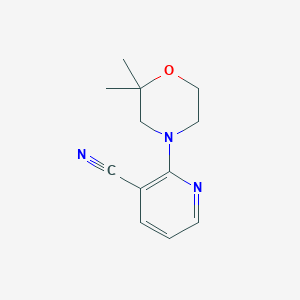
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)

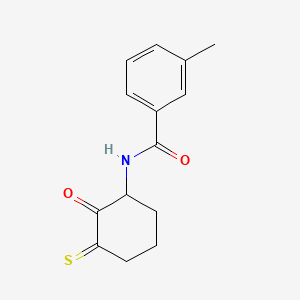
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)
